Nalidixate sodium

描述

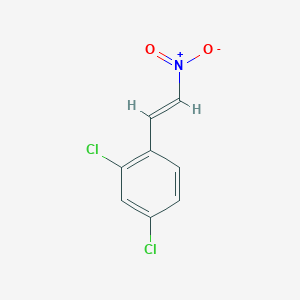

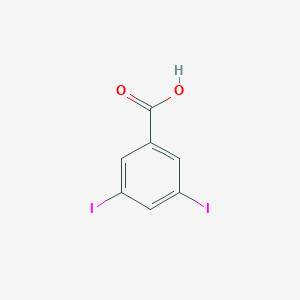

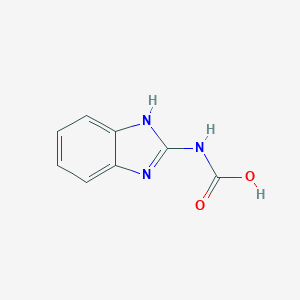

Nalidixic acid sodium salt, also known as Nalidixate sodium, is a quinolone antibiotic that inhibits cell division . It is an antibacterial agent that inhibits bacterial DNA polymerase and avian myeloblastoma virus reverse transcriptase . The compound inhibits nucleic acid and protein synthesis in Saccharomyces cerevisiae .

Synthesis Analysis

The synthesis of Nalidixate sodium involves the addition of metal salts to the sodium salt of nalidixic acid, followed by refluxing the mixture for 4.5 hours . In a study, solid-state [Ln(nal)3]·nH2O compounds were synthesized, where Ln represents light trivalent lanthanide (La to Sm, except Pm), nal is nalidixate, and n is the number of water molecules .Molecular Structure Analysis

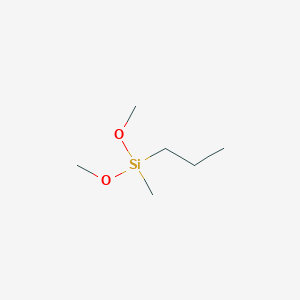

The molecular formula of Nalidixate sodium is C12H11N2NaO3 . Its molecular weight is 254.22 g/mol . The compound is a naphthyridone, not a quinolone: its ring structure is a 1,8-naphthyridine nucleus that contains two nitrogen atoms .Chemical Reactions Analysis

The thermal behavior of Nalidixate sodium has been studied. The dehydration process occurs in a single step up to 453 K . The thermal decomposition of the anhydrous compounds occurs in three, four, or five consecutive steps, with formation of the respective oxides CeO2, Pr6O11, and Ln2O3 (Ln = La, Nd, and Sm) as final residues .Physical And Chemical Properties Analysis

Nalidixic acid sodium salt is a white to yellow powder . It is soluble at 50mg/ml in water . The dehydration process of sodium nalidixate occurs in a single step up to 442 K, with a corresponding weak endothermic peak in DTA at 431 K .科学研究应用

Antibacterial Properties and Clinical Applications

Nalidixic acid, a member of the 1,8-naphthyridine derivatives, demonstrates significant antibacterial properties, particularly effective against Gram-negative organisms in urinary tract infections. Early bacteriological, toxicological, and pharmacological studies have emphasized its potential in treating these infections (Barlow, 1963).

Photoactivation and DNA Damage

Research has shown that nalidixic acid, under UVA radiation, can cause damage to DNA, particularly at guanine residues. This process, involving electron transfer from guanine to photoexcited nalidixic acid, raises concerns about its photocarcinogenic potential (Hiraku, Ito, & Kawanishi, 1998).

Chromosome Integrity

Studies have examined the impact of nalidixic acid on human chromosome integrity. Findings suggest that, at various concentrations, nalidixic acid did not cause significant chromosome damage in human leukocytes, which is crucial given its role in affecting DNA synthesis (Stenchever, Powell, & Jarvis, 1970).

Mode of Action

Investigations into the mode of action of nalidixic acid reveal that it does not inhibit various DNA-related enzymes but significantly affects ATP-dependent DNA synthesis in certain bacterial strains, suggesting a unique mechanism of action involving physiological components of DNA synthesis (Pedrini, Geroldi, Siccardi, & Falaschi, 1972).

DNA Synthesis Interruption and Replication

Nalidixic acid has been used to interrupt DNA synthesis in E. coli, leading to premature initiation of chromosome replication. This demonstrates its ability to affect bacterial DNA replication processes (Ward, Hane, & Glaser, 1970).

Analytical Detection and Metabolism

Research has developed methods for the determination of nalidixic acid and its main metabolite in urine samples, utilizing voltammetric methods. This highlights its metabolic process and potential for analytical detection in medical settings (Cabanillas, Cáceres, Cañas, Burguillos, & Díaz, 2007).

安全和危害

Nalidixic acid sodium salt may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause an allergic skin reaction . If swallowed, it can be harmful . Safety measures include washing off immediately with plenty of water for at least 15 minutes if it comes into contact with skin .

属性

IUPAC Name |

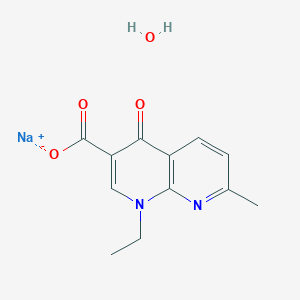

sodium;1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3.Na.H2O/c1-3-14-6-9(12(16)17)10(15)8-5-4-7(2)13-11(8)14;;/h4-6H,3H2,1-2H3,(H,16,17);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWEXQJSSKQXXSX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N2NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50935777 | |

| Record name | 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50935777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nalidixate sodium | |

CAS RN |

15769-77-4 | |

| Record name | Nalidixate sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015769774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50935777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NALIDIXATE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J17QL41ZAG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。